molecular formula C13H8N2O2S B13797926 Benzothiazole, 2-(2-nitrophenyl)- CAS No. 6269-45-0

Benzothiazole, 2-(2-nitrophenyl)-

Cat. No.: B13797926
CAS No.: 6269-45-0
M. Wt: 256.28 g/mol
InChI Key: SFJCNIFMWRMVCX-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the nitro group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-1,3-benzothiazole typically involves the condensation of 2-nitroaniline with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

While specific industrial production methods for 2-(2-nitrophenyl)-1,3-benzothiazole are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The choice of solvents, catalysts, and reaction conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: 2-(2-aminophenyl)-1,3-benzothiazole.

    Substitution: Various halogenated derivatives.

    Oxidation: Sulfoxides and sulfones of 2-(2-nitrophenyl)-1,3-benzothiazole.

Scientific Research Applications

2-(2-nitrophenyl)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential anticancer properties and as a probe in biochemical assays.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-1,3-benzothiazole varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-nitrophenyl)-1,3-benzothiazole is unique due to the presence of both the nitro group and the benzothiazole ring, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

6269-45-0

Molecular Formula

C13H8N2O2S

Molecular Weight

256.28 g/mol

IUPAC Name

2-(2-nitrophenyl)-1,3-benzothiazole

InChI

InChI=1S/C13H8N2O2S/c16-15(17)11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)18-13/h1-8H

InChI Key

SFJCNIFMWRMVCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

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